tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526489
InChI: InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)14-7-11(17)15-6-4-5-10(8-15)9-16/h9-10H,4-8H2,1-3H3,(H,14,18)
SMILES: CC(C)(C)OC(=O)NCC(=O)N1CCCC(C1)C=O
Molecular Formula: C13H22N2O4
Molecular Weight: 270.32 g/mol

tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate

CAS No.:

Cat. No.: VC13526489

Molecular Formula: C13H22N2O4

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate -

Specification

Molecular Formula C13H22N2O4
Molecular Weight 270.32 g/mol
IUPAC Name tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate
Standard InChI InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)14-7-11(17)15-6-4-5-10(8-15)9-16/h9-10H,4-8H2,1-3H3,(H,14,18)
Standard InChI Key JWUUMHCVVCQGDM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC(=O)N1CCCC(C1)C=O
Canonical SMILES CC(C)(C)OC(=O)NCC(=O)N1CCCC(C1)C=O

Introduction

tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate is a synthetic organic compound with the molecular formula C13H22N2O4 and a molecular weight of 270.32 g/mol. It features a tert-butyl carbamate group attached to a piperidine ring, which is further functionalized with a formyl group and an oxoethyl substituent. This compound is of interest in medicinal chemistry due to its structural features, which may serve as a scaffold for drug development.

Structural Features

  • 2D Structure: The molecule consists of:

    • A tert-butyl carbamate group providing steric bulk.

    • A piperidine ring substituted at the 3-position with a formyl group (-CHO).

    • An oxoethyl linker connecting the piperidine ring to the carbamate nitrogen.

  • 3D Conformation: The spatial arrangement of the molecule includes:

    • A chair conformation for the piperidine ring.

    • Planarity around the formyl group due to sp2^2 hybridization.

Computed Descriptors

  • IUPAC Name: tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate.

  • SMILES Notation: CC(C)(C)OC(=O)NCC(=O)N1CCCC(C1)C=O.

  • InChIKey: JWUUMHCVVCQGDM-UHFFFAOYSA-N.

Synthesis Pathways

The synthesis of tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate typically involves:

  • Starting Materials:

    • Piperidine derivatives (e.g., 3-formylpiperidine).

    • tert-butyl isocyanate or tert-butoxycarbonyl chloride (Boc-Cl).

    • Oxoethyl intermediates.

  • Reaction Steps:

    • Formation of the piperidine derivative with a formyl group at the 3-position.

    • Coupling with an oxoethyl linker using carbodiimide chemistry.

    • Protection of the amine group with a tert-butoxycarbonyl (Boc) group.

  • Purification and Characterization:

    • Purification by recrystallization or chromatography.

    • Characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Medicinal Chemistry

The unique combination of functional groups in this compound makes it a promising candidate for:

  • Drug Development: Potential as a scaffold for enzyme inhibitors or receptor modulators.

  • Prodrug Strategies: The carbamate group can serve as a protective moiety, releasing active metabolites in vivo.

Spectroscopic Characterization

TechniqueObservations
1H^{1}H1H-NMRSignals corresponding to piperidine protons, formyl group (-CHO), and tert-butyl protons.
13C^{13}C13C-NMRPeaks for carbonyl carbons (carbamate and aldehyde), tertiary carbons in tert-butyl group, and aliphatic carbons in the piperidine ring.
IR SpectroscopyStrong absorption bands for C=O stretching (carbamate and aldehyde groups).

Mass Spectrometry

The molecular ion peak at m/z=270m/z = 270 confirms the molecular weight of the compound.

Structural Comparison with Related Compounds

Compound NameKey Differences
tert-butyl N-methyl-N-[piperidin-3-yl]carbamateLacks the formyl and oxoethyl groups present in the title compound.
tert-butyl N-[piperidin-4-yl]-N-methylcarbamateSubstitution occurs at different positions on the piperidine ring.

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